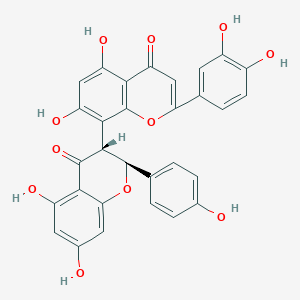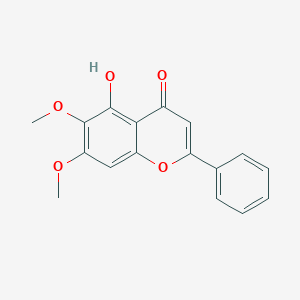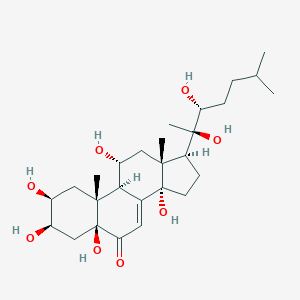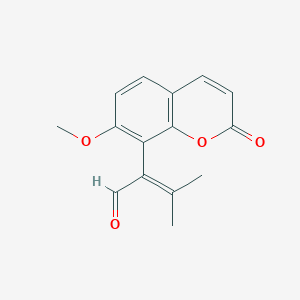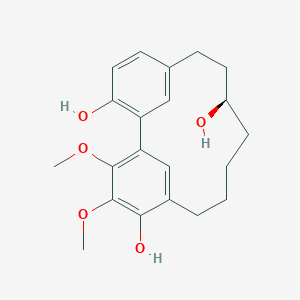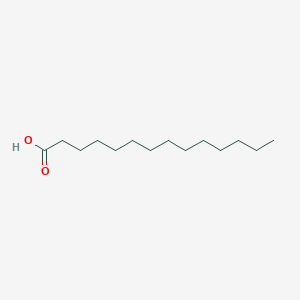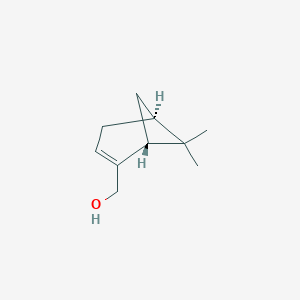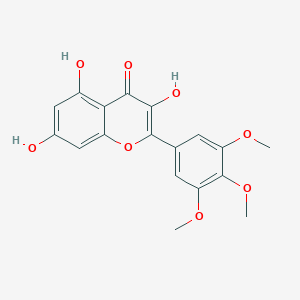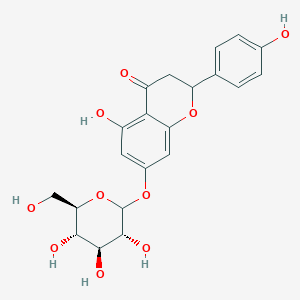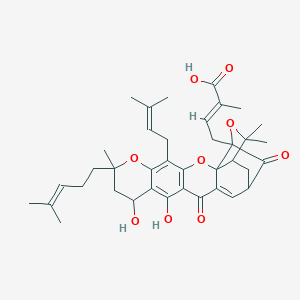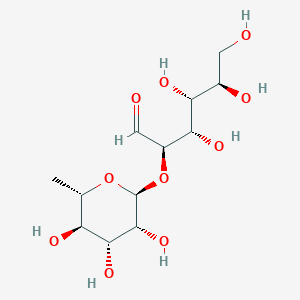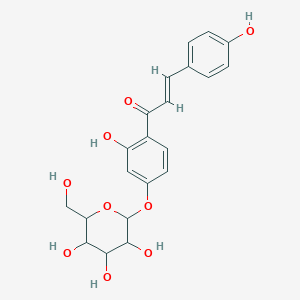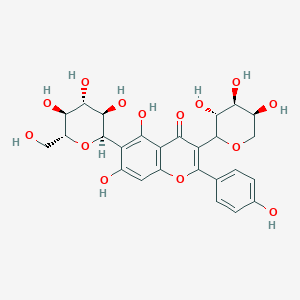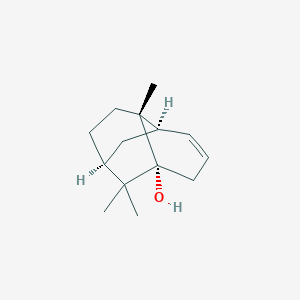
(+)-Norpatchoulenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Norpatchoulenol is a chemical compound that belongs to the family of bicyclic sesquiterpenoids. It is a colorless, odorless, and viscous liquid that is commonly used in scientific research. (+)-Norpatchoulenol has been studied for its potential use in various applications, including as a flavor and fragrance agent, as well as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (+)-Norpatchoulenol is not fully understood. However, studies have shown that it exhibits its biological activities through various pathways, including the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. (+)-Norpatchoulenol has also been shown to modulate the activity of various enzymes and receptors, including COX-2, NF-kB, and PPAR-gamma.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (+)-Norpatchoulenol exhibits various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. (+)-Norpatchoulenol has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (+)-Norpatchoulenol in lab experiments include its potential therapeutic properties, its ability to modulate various enzymes and receptors, and its antimicrobial activity. However, there are also limitations to using (+)-Norpatchoulenol in lab experiments. Its complex synthesis process and high cost make it difficult to obtain in large quantities. In addition, its potential toxicity and lack of long-term safety data make it challenging to use in clinical trials.
Direcciones Futuras
There are several future directions for the study of (+)-Norpatchoulenol. One area of research is the development of new drugs based on its potential therapeutic properties. Another area of research is the investigation of its mechanism of action and its ability to modulate various enzymes and receptors. Additionally, more studies are needed to evaluate its long-term safety and potential toxicity. Overall, the study of (+)-Norpatchoulenol has the potential to lead to the development of new therapies for various diseases and conditions.
Métodos De Síntesis
(+)-Norpatchoulenol can be synthesized through a multi-step process, starting with the reaction of beta-pinene with sulfuric acid to form pinene sulfate. The pinene sulfate is then reacted with sodium hydroxide to produce pinene oxide, which is further reacted with sodium borohydride to yield (+)-norpatchoulenol. The synthesis process of (+)-norpatchoulenol is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
(+)-Norpatchoulenol has been studied extensively for its potential use in various scientific research applications. It is commonly used as a flavor and fragrance agent in the food and beverage industry. (+)-Norpatchoulenol is also used in the development of new drugs due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antimicrobial, and antitumor activities, making it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
41429-52-1 |
|---|---|
Nombre del producto |
(+)-Norpatchoulenol |
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
(1S,3R,7R,8R)-2,2,8-trimethyltricyclo[5.3.1.03,8]undec-5-en-3-ol |
InChI |
InChI=1S/C14H22O/c1-12(2)10-6-8-13(3)11(9-10)5-4-7-14(12,13)15/h4-5,10-11,15H,6-9H2,1-3H3/t10-,11-,13+,14+/m0/s1 |
Clave InChI |
OSQSDJNIURJARY-CDGCEXEKSA-N |
SMILES isomérico |
C[C@@]12CC[C@H]3C[C@@H]1C=CC[C@]2(C3(C)C)O |
SMILES |
CC1(C2CCC3(C1(CC=CC3C2)O)C)C |
SMILES canónico |
CC1(C2CCC3(C1(CC=CC3C2)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
